Hydroxychlornitrofen
Overview
Description
Hydroxychlornitrofen is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of hydroxyl, chlorine, and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxychlornitrofen can be synthesized through several synthetic routes. One common method involves the nitration of chlorophenol, followed by the introduction of a hydroxyl group. The reaction typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the process is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactors where chlorophenol is treated with a mixture of nitric acid and sulfuric acid. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound. The industrial production process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Hydroxychlornitrofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of this compound.
Substitution: Hydroxyamino derivatives and other substituted products.
Scientific Research Applications
Hydroxychlornitrofen has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxychlornitrofen involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparison with Similar Compounds
Hydroxychlornitrofen can be compared with other similar compounds, such as:
Chloronitrophenol: Similar in structure but lacks the hydroxyl group, resulting in different reactivity and applications.
Nitrophenol: Lacks both the chlorine and hydroxyl groups, leading to distinct chemical properties.
This compound’s unique combination of functional groups makes it a versatile compound with diverse applications and reactivity, distinguishing it from other related compounds.
Properties
IUPAC Name |
4-(2,4,6-trichlorophenoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJFMODCCVSDJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218985 | |
Record name | Hydroxychlornitrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-24-1 | |
Record name | Hydroxychlornitrofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxychlornitrofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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